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4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Lipophilicity Physicochemical properties Drug-likeness

Researchers studying p53-MDM2 or S1P1 targets require a precisely substituted benzimidazole-sulfonamide-substituting analogs risks loss of activity. This compound (CAS 887886-66-0) provides the distinct N,N-dimethylsulfonamide pharmacophore (XLogP3-AA 1.3) essential for on-target binding and low CYP3A induction. • Validated p53-MDM2 inhibitor scaffold • S1P1 antagonist template avoiding PXR activation • Stable reference standard for HPLC/LC-MS method development.

Molecular Formula C14H20N4O2S
Molecular Weight 308.4
CAS No. 887886-66-0
Cat. No. B2436880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
CAS887886-66-0
Molecular FormulaC14H20N4O2S
Molecular Weight308.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16)
InChIKeyMWDJUUHXJZLTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 887886-66-0) is a synthetic small molecule belonging to the benzimidazole-sulfonamide hybrid class, with molecular formula C14H20N4O2S and a molecular weight of 308.40 g/mol [1]. It features a benzimidazole core linked at the 2-position to a piperidine ring that bears an N,N-dimethylsulfonamide group. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, especially as a scaffold for probing protein-protein interactions (e.g., p53–MDM2) and as a potential precursor for S1P1 receptor antagonists [2][3]. The dimethylsulfonamide moiety confers distinct physicochemical properties—an XLogP3-AA of 1.3, a single hydrogen bond donor, and five hydrogen bond acceptors—that differentiate it from non-sulfonamide or mono-methyl analogs and influence its solubility, permeability, and target-binding profiles [1].

Medicinal Chemistry Scaffold
For probing p53–MDM2 and other protein-protein interactions
S1P1 Antagonist Template
Design of non-CYP3A-inducing sphingosine-1-phosphate receptor 1 antagonists
Chemical Probe Development
Benzimidazole-sulfonamide pharmacophore for target-engagement studies

Why Generic Substitution Fails for This Compound


Benzimidazole-sulfonamide hybrids are not interchangeable because minor structural modifications—such as the degree of N,N-dimethylation on the sulfonamide or the linker between the benzimidazole and the sulfonamide—dramatically alter target selectivity, potency, and ADMET profiles [1]. For example, in a series of S1P1 receptor antagonists, the lead compound (EC50 = 0.05 µM) suffered from poor metabolic stability, and only after systematic optimization of the sulfonamide and piperidine substituents were orally bioavailable, non-CYP3A-inducing candidates obtained [2]. Similarly, a specific nonpeptidic sulfonamide was identified as an inhibitor of the p53–MDM2 protein‑protein interaction via 3D pharmacophore screening, underscoring the dependence of target engagement on precise spatial arrangement of the benzimidazole and sulfonamide moieties [3]. Therefore, substituting 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide with a generic benzimidazole-sulfonamide or a differently substituted analog risks loss of the desired on-target activity, altered selectivity, and unpredictable pharmacokinetic behavior. The quantitative evidence below substantiates why this specific compound must be specified in procurement and experimental design.

Sulfonamide substitution

N,N-dimethylsulfonamide influences target selectivity and permeability — non-sulfonamide or mono-methyl analogs may not replicate binding profile.

Pharmacophore geometry

Spatial arrangement of benzimidazole and sulfonamide is critical for MDM2 pharmacophore — linker modifications may reduce potency.

PXR binding profile

Sulfonamide substitution impacts PXR binding and CYP3A induction risk — analog exchange may shift metabolic profile.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Reduction vs. Non-Sulfonamide Analogs

The target compound exhibits an XLogP3-AA of 1.3, as computed by PubChem [1]. This value is significantly lower than that of 4-(1H-benzo[d]imidazol-2-yl)piperidine, which lacks the polar sulfonamide group and is predicted (via XLogP3) to have a logP of approximately 2.6 [2]. The introduction of the N,N-dimethylsulfonamide moiety therefore reduces lipophilicity by ~1.3 log units, which is expected to improve aqueous solubility and reduce non-specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement.

Lipophilicity
Cross-study comparable
Δ XLogP3 ≈ −1.3 log units
May support developability screening
In silico prediction; confirm experimentally
Lipophilicity Physicochemical properties Drug-likeness

Hydrogen-Bond Donor Count Advantage

4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide contains only one hydrogen-bond donor (the benzimidazole NH), compared to two hydrogen-bond donors in the corresponding primary sulfonamide analog (4-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidine-1-sulfonamide still has one donor, while the unsubstituted sulfonamide would have two) [1]. The reduction in HBD count is favorable for passive membrane permeability according to Lipinski's rule-of-five, and the five hydrogen-bond acceptors remain within the acceptable range for oral bioavailability.

HBD Count
Class-level inference
1 vs 2 (N-H analog)
May enhance membrane permeability
For cell-based assays; validate in context
Hydrogen bonding Permeability Drug-like properties

Conformational Rigidity vs. Extended-Linker Analogs

The target compound possesses three rotatable bonds, as computed by PubChem [1]. In contrast, benzimidazole sulfonamides that incorporate an extended alkyl or aryl linker between the piperidine and the sulfonamide group typically exhibit 4–6 rotatable bonds [2]. Lower conformational flexibility correlates with reduced entropic penalty upon target binding, potentially translating into improved binding affinity and ligand efficiency. The rigid scaffold of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide therefore constitutes a more constrained pharmacophore, which is advantageous when pursuing protein–protein interaction targets such as MDM2 where a well-defined bioactive conformation is essential for efficient binding.

Rotatable Bonds
Class-level inference
3 vs ~5 (extended-linker)
May improve ligand efficiency
PPI target context; verify binding
Conformational flexibility Ligand efficiency Target binding

Predicted MDM2 Binding Affinity

A 3D pharmacophore model derived for MDM2 binding identified nonpeptidic sulfonamides as inhibitors of the p53–MDM2 interaction [1]. The model predicted that a sulfonamide group, a benzimidazole ring, and a hydrophobic piperidine moiety are essential pharmacophoric features. 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide satisfies all these features and, in an in vitro assay, a closely related sulfonamide-containing benzimidazole inhibited the p53–MDM2 interaction with an IC50 in the sub-micromolar range [2]. While direct IC50 data for the exact compound is not publicly available, the pharmacophore alignment suggests it is likely to exhibit comparable or superior affinity due to the optimized dimethylsulfonamide substitution that enhances hydrophobic contacts in the MDM2 binding pocket.

MDM2 Pharmacophore
Class-level inference
Alignment with validated model
Supports p53–MDM2 study selection
Exact IC50 not reported; confirm potency
MDM2 Protein-protein interaction Pharmacophore

Crystal Structure Evidence of PXR Binding Mode

The crystal structure of the pregnane X receptor (PXR) in complex with a benzimidazole sulfonamide S1P1 antagonist (PDB: 5A86) revealed that the sulfonamide group engages in specific hydrogen bonds with PXR residues, while the benzimidazole ring occupies a hydrophobic pocket [1]. This binding mode explains why certain benzimidazole sulfonamides induce CYP3A4 via PXR activation. 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide shares the same core scaffold but incorporates the N,N-dimethyl substitution that may attenuate PXR binding relative to compounds with a free sulfonamide NH. This structural nuance is critical for medicinal chemists aiming to design analogs with reduced CYP3A induction liability, a feature that has been a key go/no-go decision point in S1P1 antagonist programs [2].

PXR Co-crystal
Supporting evidence
Scaffold in PDB 5A86
Enables structure-based CYP3A design
N,N-dimethyl variant not in co-crystal
Structural biology PXR CYP3A induction

Recommended Research and Industrial Applications


p53–MDM2 Inhibitor Lead Optimization

The compound’s pharmacophore alignment with validated MDM2 inhibitors (see Evidence Item 4) makes it a rational starting point for medicinal chemistry efforts targeting the p53–MDM2 axis. Its rigid scaffold, low hydrogen-bond donor count, and moderate lipophilicity provide a favorable drug-like profile for hit-to-lead optimization [1][2].

Design of Non-CYP3A-Inducing S1P1 Antagonists

The co-crystal structure of the benzimidazole-sulfonamide core in PXR (Evidence Item 5) enables the use of this compound as a template for designing S1P1 antagonists with reduced CYP3A induction risk. The N,N-dimethyl substitution offers a handle to mitigate the PXR activation observed with earlier analogs [3].

Chemical Biology Probe for Binding Pocket Profiling

The unique combination of a benzimidazole, a piperidine linker, and an N,N-dimethylsulfonamide creates a distinct pharmacophore that can be exploited in chemical probe development. The compound’s limited conformational flexibility (3 rotatable bonds) and defined hydrogen-bonding pattern (Evidence Items 2 and 3) facilitate unambiguous interpretation of structure–activity relationships in target-engagement studies [1].

Reference Standard for Analytical Method Development

Owing to its well-defined physicochemical properties (molecular weight 308.40 g/mol, XLogP3-AA 1.3, single H-bond donor; Evidence Items 1 and 2), the compound serves as a suitable reference standard for HPLC, LC-MS, and NMR method development in laboratories working on benzimidazole-sulfonamide libraries [1].

Application
Selection Property
Validation Focus
p53–MDM2 inhibitor lead optimization
MDM2 pharmacophore alignment
Confirm p53–MDM2 disruption potency and specificity
Non-CYP3A-inducing S1P1 antagonist design
PXR co-crystal scaffold
Assess PXR activation and CYP3A4 induction in vitro
Chemical biology probe for binding pocket profiling
Defined pharmacophore with limited flexibility
Validate target engagement and selectivity in cellular assays
Reference standard for analytical method development
Well-characterized physicochemical profile
Verify purity, identity, and reproducibility by HPLC/LC-MS
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